![molecular formula C19H17FN6O B2536963 6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 1020251-73-3](/img/structure/B2536963.png)
6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of 1,4-dihydropyrano[2,3-c]pyrazole . It has been studied as a potential inhibitor of AKR1C3, a therapeutic target for castration-resistant prostate cancer .
Synthesis Analysis
The synthesis of similar compounds has been performed effectively in aqueous media without a catalyst. The reaction involves aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate adopts a triclinic crystal system. The 4H-pyran ring adopts a boat conformation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. The reaction involves aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, the allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate has a molecular weight of 298.323 .科学的研究の応用
Corrosion Inhibition
Research on pyranopyrazole derivatives, including closely related compounds, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies utilize gravimetric, electrochemical techniques, and Density Functional Theory (DFT) studies to show how these compounds effectively inhibit corrosion, suggesting their potential application in industrial settings to protect metals from acidic corrosion. The adsorption of these inhibitors on mild steel surfaces follows the Langmuir adsorption isotherm, indicating a strong and efficient binding to the metal surface, thereby preventing corrosion (Yadav et al., 2016).
Antimicrobial Activity
Several studies have synthesized novel Schiff bases and other derivatives from pyrazolecarbonitrile compounds to evaluate their antimicrobial activities. These compounds have shown significant potential as antimicrobial agents against a range of bacteria and fungi, highlighting their importance in the development of new antibiotics and antifungal drugs. The structure-activity relationship analysis of these compounds can lead to the discovery of novel therapeutic agents (Puthran et al., 2019).
Synthetic Methods and Chemical Interactions
Research into the synthesis of pyrazole derivatives has uncovered various methods to create these compounds efficiently. Techniques such as multicomponent reactions, microwave irradiation, and the use of green chemistry principles have been employed to synthesize these compounds, demonstrating their versatility and potential for broad applications in medicinal chemistry and materials science. These studies provide insights into the molecular structure and properties of these compounds, including their spectral and structural characteristics through FT-IR, NMR, docking, and DFT methods (Kumar et al., 2020).
Antitumor and Anticancer Activity
In the field of oncology, pyrazolecarbonitrile derivatives have been evaluated for their antitumor and anticancer activities. These compounds have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer cells. The mechanisms of action often involve the inhibition of cell cycle progression and the induction of apoptosis in cancer cells. This research opens new avenues for the development of cancer therapeutics based on pyrazolecarbonitrile derivatives (Sun et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
6-amino-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O/c1-2-3-14-16-15(12(8-21)18(22)27-19(16)26-24-14)13-9-23-25-17(13)10-4-6-11(20)7-5-10/h4-7,9,15H,2-3,22H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRWUEJUOTYJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(NN=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

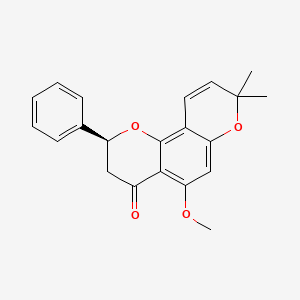
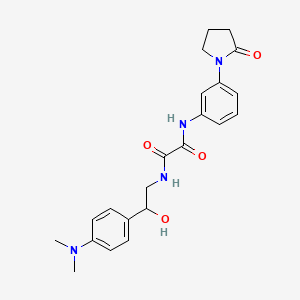
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2536883.png)
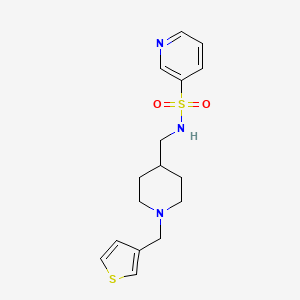
![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2536887.png)
![2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol](/img/structure/B2536888.png)
![N-methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2536889.png)


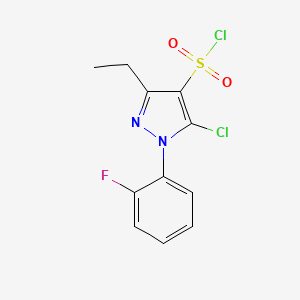

![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536900.png)
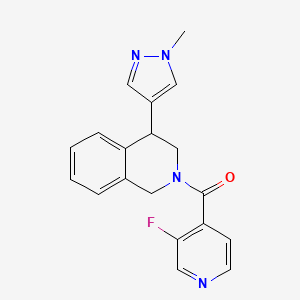
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride](/img/structure/B2536903.png)